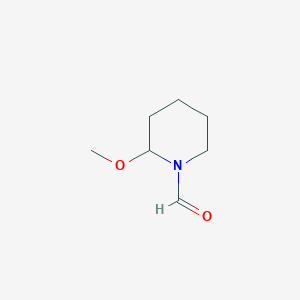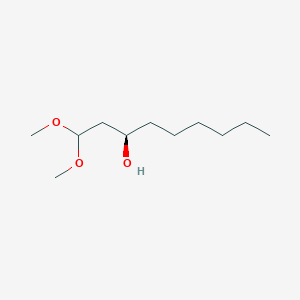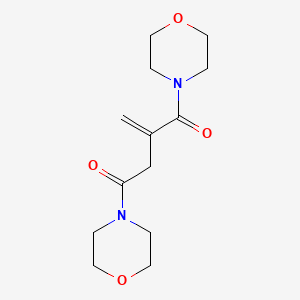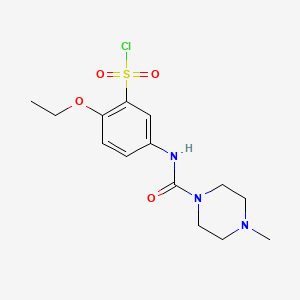
1-(2,6-Difluorobenzyl)piperazine
Übersicht
Beschreibung
1-(2,6-Difluorobenzyl)piperazine is a chemical compound with the CAS Number: 874774-61-5 . It has a molecular weight of 212.24 and its IUPAC name is 1-(2,6-difluorobenzyl)piperazine .
Molecular Structure Analysis
The molecular formula of 1-(2,6-Difluorobenzyl)piperazine is C11H14F2N2 . The InChI code is 1S/C11H14F2N2/c12-10-2-1-3-11(13)9(10)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2 .Wissenschaftliche Forschungsanwendungen
Use in Chemical Synthesis
- Scientific Field : Organic Chemistry
- Summary of Application : “1-(2,6-Difluorobenzyl)piperazine” is used in the synthesis of piperazine derivatives . Piperazine derivatives are important in the pharmaceutical industry and are found in many drugs .
- Methods of Application : The methods for synthesizing piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
- Results or Outcomes : The synthesis methods have been successfully used to create a variety of piperazine derivatives .
Use in Antimicrobial Polymers
- Scientific Field : Polymer Science
- Summary of Application : “1-(2,6-Difluorobenzyl)piperazine” is used in the creation of antimicrobial polymers .
- Methods of Application : The specific methods of application are not detailed in the source, but it involves the incorporation of “1-(2,6-Difluorobenzyl)piperazine” into the polymer structure .
- Results or Outcomes : The resulting piperazine polymer exhibited significant antimicrobial activity against E. coli and S. aureus, comparable to the standard antibacterial ciprofloxacin .
For instance, some piperazine-containing drugs have been approved by the Food and Drug Administration (FDA) for the treatment of metastatic breast cancer and to reduce myelosuppression induced by chemotherapy treatments in small cell lung cancer (SCLC) .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-10-2-1-3-11(13)9(10)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUMZROHXKMGAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382310 | |
| Record name | 1-(2,6-Difluorobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorobenzyl)piperazine | |
CAS RN |
874774-61-5 | |
| Record name | 1-(2,6-Difluorobenzyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Benzo[1,3]dioxol-5-yl-[1,3,4]oxadiazole-2-thiol](/img/structure/B1620767.png)
![2,4-Dichloro-5-[(cyclopropylamino)sulfonyl]benzoic acid](/img/structure/B1620769.png)



![(4-Aminophenyl)[4-(2-methoxyphenyl)piperazino]methanone](/img/structure/B1620774.png)




![tert-Butyl N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B1620780.png)
![1-[2-[(2-Hydroxyethyl)thio]ethyl]-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1620781.png)
![3-Bromoisoxazolo[5,4-b]pyridine](/img/structure/B1620786.png)
